molecular formula C15H18FN3O2S B2577582 1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2176152-29-5

1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2577582
CAS No.: 2176152-29-5
M. Wt: 323.39
InChI Key: JAILGODSDKZTTI-UHFFFAOYSA-N
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Description

  • The pyrazolyl group can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
  • This step may require acidic or basic catalysts and controlled temperatures.
  • Attachment of the Fluorophenyl Group:

    • The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
    • Common reagents include fluorobenzene derivatives and appropriate leaving groups (e.g., halides).
  • Sulfonylation:

    • The final step involves the introduction of the sulfonyl group, often achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
  • Industrial Production Methods:

    • Industrial production may involve optimization of the above synthetic routes to enhance yield and purity.
    • Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
      • Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
    • Reduction:

      • Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
      • Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
    • Substitution:

      • The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
      • Reagents such as nitrating agents or halogenating agents can be used under controlled conditions.

    Common Reagents and Conditions:

    • Oxidizing agents: hydrogen peroxide, m-chloroperbenzoic acid.
    • Reducing agents: lithium aluminum hydride, sodium borohydride.
    • Substitution reagents: nitrating agents, halogenating agents.

    Major Products:

    • Oxidation products: N-oxides.
    • Reduction products: sulfides, sulfoxides.
    • Substitution products: nitrated or halogenated derivatives.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps:

    • Formation of the Piperidine Ring:

      • Starting from a suitable precursor, such as a substituted amine, the piperidine ring can be formed through cyclization reactions.
      • Reaction conditions often include the use of strong bases (e.g., sodium hydride) and solvents like tetrahydrofuran (THF).

    Scientific Research Applications

    1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:

    • Chemistry:

      • Used as a building block in the synthesis of more complex molecules.
      • Studied for its reactivity and stability under various conditions.
    • Biology:

      • Investigated for its potential as a bioactive molecule.
      • Studied for its interactions with biological targets such as enzymes and receptors.
    • Medicine:

      • Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
      • Evaluated in preclinical studies for its pharmacokinetic and pharmacodynamic profiles.
    • Industry:

      • Utilized in the development of new materials and chemical processes.
      • Potential applications in agrochemicals and pharmaceuticals.

    Mechanism of Action

    The mechanism of action of 1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets:

    • Molecular Targets:

      • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
      • Receptors: It can bind to receptors, modulating signal transduction processes.
    • Pathways Involved:

      • The compound may influence pathways related to inflammation, pain, or other physiological processes.
      • Detailed studies are required to elucidate the exact pathways and molecular interactions.

    Comparison with Similar Compounds

    • 1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine.
    • 1-((3-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine.
    • 1-((3-fluorophenyl)sulfonyl)-3-(1-ethyl-1H-pyrazol-3-yl)piperidine.
  • Uniqueness:

    • The presence of the fluorophenyl group may impart unique electronic properties, influencing its reactivity and biological activity.
    • The combination of the sulfonyl and pyrazolyl groups may enhance its potential as a bioactive molecule.
  • By understanding the synthesis, reactions, and applications of 1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, researchers can further explore its potential in various scientific and industrial fields.

    Properties

    IUPAC Name

    1-(3-fluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H18FN3O2S/c1-18-9-7-15(17-18)12-4-3-8-19(11-12)22(20,21)14-6-2-5-13(16)10-14/h2,5-7,9-10,12H,3-4,8,11H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JAILGODSDKZTTI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H18FN3O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    323.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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